molecular formula C15H24 B075017 (+)-Longicyclene CAS No. 1137-12-8

(+)-Longicyclene

Cat. No. B075017
CAS RN: 1137-12-8
M. Wt: 204.35 g/mol
InChI Key: WCEIQUQVIOGRBF-DUSHTSICSA-N
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Description

(+)-Longicyclene, a tetracyclic member of the longifolane class of sesquiterpenes, is a naturally occurring compound isolated from turpentine oil of Pinus longifolia. It has been a subject of interest due to its complex structure and potential applications in synthetic organic chemistry.

Synthesis Analysis

The total synthesis of (±)-Longicyclene was first reported by Welch and Walters (1973). Their approach was stereoselective, marking a significant achievement in the field of organic synthesis, particularly for sesquiterpenes with complex structures like longicyclene (Welch & Walters, 1973).

Molecular Structure Analysis

Molecular structure analysis of (+)-Longicyclene reveals its complex tetracyclic framework. The compound has been extensively studied using techniques like NMR spectroscopy and molecular mechanics. Lankhorst et al. (2010) provided a complete assignment of the 1H-NMR spectrum of longicyclene, indicating the presence of a seven-membered ring in its structure and detailing its conformational properties (Lankhorst, Beek, & Haasnoot, 2010).

Scientific Research Applications

  • Biotransformation and Suppression of Mutagenic Activity : Sakata and Miyazawa (2010) studied the biotransformation of (+)-longicyclene by Aspergillus niger. They found that it could be converted into three new terpenoids, which exhibited suppressive effects on the SOS-inducing activity of certain chemical mutagens in Salmonella typhimurium. This suggests potential applications in reducing genetic damage caused by these mutagens (Sakata & Miyazawa, 2010).

  • Synthesis and Chemical Structure : Welch and Walters (1973) reported the total synthesis of (±)-longicyclene, providing insights into its chemical structure and synthesis pathways. This is important for understanding its chemical properties and potential applications in various fields, such as material science or pharmacology (Welch & Walters, 1973).

  • Hydration and Chemical Transformation : Nomura et al. (1992) investigated the hydration of longicyclene with water or formic acid in the presence of synthetic zeolites. This study provides valuable information on how longicyclene reacts under different conditions, which could be relevant for its use in chemical synthesis or modification (Nomura et al., 1992).

  • Conformational Analysis : Lankhorst et al. (2010) conducted a comprehensive study on the conformation of longicyclene using NMR and molecular mechanics. Understanding its conformation is crucial for predicting its reactivity and interactions with other molecules, which has implications in areas like drug design and materials science (Lankhorst et al., 2010).

  • Photochemical Transformations : Gokhale et al. (1976) explored the photochemical reactions of longicyclene derivatives. This research is significant in understanding how longicyclene and its derivatives behave under light, which can have applications in photochemistry and phototherapy (Gokhale et al., 1976).

Safety And Hazards

The safety and hazards associated with a compound involve studying its toxicity, flammability, environmental impact, etc. This would also involve studying the safety measures to be taken while handling the compound .

Relevant Papers Analyzing relevant papers involves studying the research done on the compound. This would involve reading and understanding the papers, summarizing the findings, and identifying gaps in the research .

properties

IUPAC Name

(2S,9S)-2,6,6,9-tetramethyltetracyclo[5.4.0.02,9.08,10]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13(2)6-5-7-14(3)9-8-10-12(11(9)13)15(10,14)4/h9-12H,5-8H2,1-4H3/t9?,10?,11?,12?,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEIQUQVIOGRBF-DUSHTSICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C3C1C4C2(C4C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(C3C1CC4C3[C@@]24C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Longicyclene

CAS RN

1137-12-8
Record name [1S-(1α,2α,3aβ,4α,8aβ,9R*)]-decahydro-1,5,5,8a-tetramethyl-1,2,4-methenoazulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
SC Welch, RL Walters - The Journal of Organic Chemistry, 1974 - ACS Publications
… 17 to (±)-longicyclene (1) without fragmentation is described. … of naturally occurringcompounds, namely, longicyclene (l), 9 has … -selective total syntheses of (i)-longicyclene (1),(±)-longi-…
Number of citations: 27 pubs.acs.org
SN Suryawanshi - 1979 - lib.unipune.ac.in
… 5, secondary IJ, and primary 12 in the longicyclene-LTA/AcOH reaction. The product-out … in a lower yield (34f); unchanged longicyclene accounted for the rest of the material which was …
Number of citations: 0 lib.unipune.ac.in
K Sakata, M Miyazawa - Journal of agricultural and food chemistry, 2010 - ACS Publications
In this study, biotransformation of (+)-longicyclene (1) by Aspergillus niger (NBRC 4414) and the suppressive effect on umuC gene expression by chemical mutagens 2-(2-furyl)-3-(5-…
Number of citations: 2 pubs.acs.org
UR Nayak, S Dev - Tetrahedron Letters, 1963 - Elsevier
… has to camphene and hence we have named it longicyclene. A pure sample of longicyclene … On the basis of these data, longicyclene d15H24* should be a fully saturated tetracyclic …
Number of citations: 30 www.sciencedirect.com
PR Bai, SY Kamat, BB Ghatge, KK Chakravarti… - Tetrahedron, 1965 - Elsevier
… The remaining 12% shown under the peak of longicyclene during gas liquid chromatography in our system, is presumably due to an unsaturated constituent which, like longifolene, is …
Number of citations: 14 www.sciencedirect.com
UR Nayak, S Dev - Tetrahedron, 1968 - Elsevier
… As can be seen, this has the same relationship to longifolene as tricyclene (IV) has to camphene (III) and hence we have named it longicyclene.$ Longicyclene represents the …
Number of citations: 35 www.sciencedirect.com
JC McKenna - 1973 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 2 search.proquest.com
SC Welch, RL Walters - Synthetic Communications, 1973 - Taylor & Francis
… The tetracyclic member of this interesting group of naturally occurring compounds; namely, longicyclene (1) 4 has heretofore evaded synthesis. Longicyclene (1), isolated from …
Number of citations: 9 www.tandfonline.com
PP Lankhorst, TA van Beek… - Recueil des Travaux …, 1991 - Wiley Online Library
The complete assignment of the 1 H‐NMR spectrum of the fully saturated tetracyclic sesquiterpene hydrocarbon longicyclene is presented. The assignment was achieved using phase‐…
Number of citations: 3 onlinelibrary.wiley.com
RT Reddy - 1986 - lib.unipune.ac.in
Three longibornane-based secondary alcohols have been exposed to perchloric acid in dioxane and the rearrangement chemistry of derived carbocations 12/13/14 via the oxoniiam …
Number of citations: 0 lib.unipune.ac.in

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